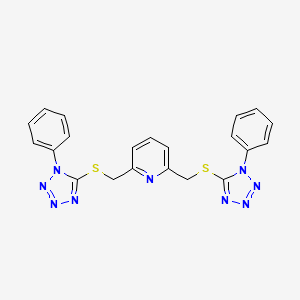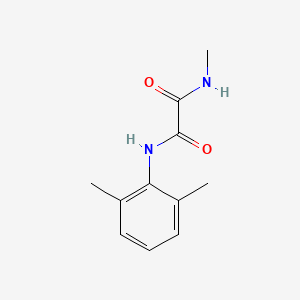
2,6-Bis-(1-phenyl-1H-tetrazol-5-ylsulfanylmethyl)-pyridine
Vue d'ensemble
Description
2,6-Bis-(1-phenyl-1H-tetrazol-5-ylsulfanylmethyl)-pyridine is a complex organic compound characterized by the presence of two tetrazole groups attached to a pyridine ring via sulfanylmethyl linkers
Applications De Recherche Scientifique
2,6-Bis-(1-phenyl-1H-tetrazol-5-ylsulfanylmethyl)-pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to the presence of tetrazole rings.
Medicine: Explored as a potential drug candidate for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-(1-phenyl-1H-tetrazol-5-ylsulfanylmethyl)-pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazole moieties, which can be synthesized from phenylhydrazine and sodium azide under acidic conditions. The resulting tetrazole groups are then linked to the pyridine ring through sulfanylmethyl linkers using a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis-(1-phenyl-1H-tetrazol-5-ylsulfanylmethyl)-pyridine undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The tetrazole rings can be reduced to amines under hydrogenation conditions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Mécanisme D'action
The mechanism of action of 2,6-Bis-(1-phenyl-1H-tetrazol-5-ylsulfanylmethyl)-pyridine involves its interaction with specific molecular targets. The tetrazole rings can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions. Additionally, the compound’s ability to undergo redox reactions makes it a versatile agent in biological systems, where it can modulate enzyme activities and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis-(1H-tetrazol-5-ylsulfanylmethyl)-pyridine: Lacks the phenyl groups, resulting in different chemical properties and reactivity.
2,6-Bis-(1-phenyl-1H-tetrazol-5-yl)-pyridine: Lacks the sulfanylmethyl linkers, affecting its coordination chemistry and applications.
2,6-Bis-(1-phenyl-1H-tetrazol-5-ylsulfanylmethyl)-benzene:
Uniqueness
2,6-Bis-(1-phenyl-1H-tetrazol-5-ylsulfanylmethyl)-pyridine is unique due to the combination of tetrazole rings, sulfanylmethyl linkers, and a pyridine core
Propriétés
IUPAC Name |
2,6-bis[(1-phenyltetrazol-5-yl)sulfanylmethyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N9S2/c1-3-10-18(11-4-1)29-20(23-25-27-29)31-14-16-8-7-9-17(22-16)15-32-21-24-26-28-30(21)19-12-5-2-6-13-19/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAGKHLCVWVMHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=NC(=CC=C3)CSC4=NN=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-{2-[(2-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea](/img/structure/B4591183.png)

![N-(1,3-benzothiazol-2-yl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B4591195.png)
![4-[(4-{(Z)-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4591197.png)
![ethyl 4-[(4-chlorobenzyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4591201.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4591208.png)
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4591220.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B4591228.png)
![3-ACETYL-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-METHYL-1H-INDOL-5-YL 2-PHENOXYACETATE](/img/structure/B4591245.png)
![5-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-(4-FLUOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE](/img/structure/B4591251.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4591270.png)
![N-(2,6-DIMETHYLPHENYL)-2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE](/img/structure/B4591280.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B4591292.png)
